molecular formula C11H11F B13431085 1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene CAS No. 221312-23-8

1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene

Cat. No.: B13431085
CAS No.: 221312-23-8
M. Wt: 162.20 g/mol
InChI Key: DCGOBRONIOMJQZ-UHFFFAOYSA-N
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Description

1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a fluoro group and a 3-methylbuta-1,2-dien-1-yl group

Preparation Methods

The synthesis of 1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene typically involves the reaction of fluorobenzene with a suitable alkyne or allene precursor under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where fluorobenzene reacts with an alkyne in the presence of a palladium catalyst and a base . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity and specificity to these targets, while the allene moiety can participate in various chemical transformations. Pathways involved may include electrophilic aromatic substitution and addition reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

221312-23-8

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

InChI

InChI=1S/C11H11F/c1-9(2)3-4-10-5-7-11(12)8-6-10/h4-8H,1-2H3

InChI Key

DCGOBRONIOMJQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC1=CC=C(C=C1)F)C

Origin of Product

United States

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